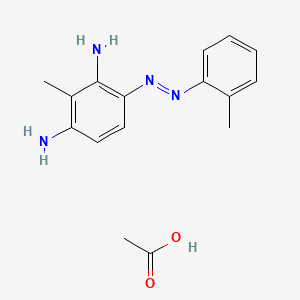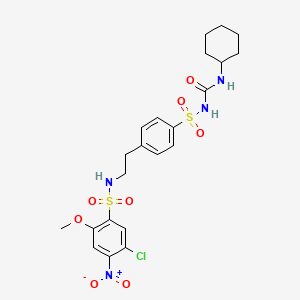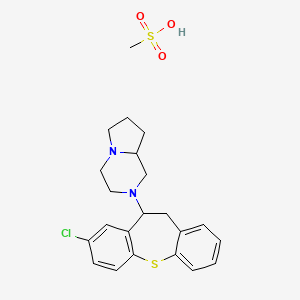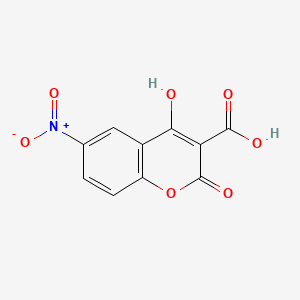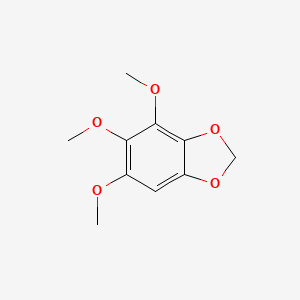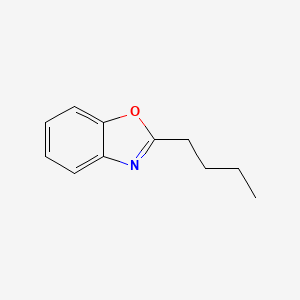
2-(n-Butyl)benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(n-Butyl)benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with an n-butyl substituent at the 2-position. This compound is part of the benzoxazole family, known for its diverse biological and chemical properties. Benzoxazoles are significant in various fields, including medicinal chemistry, due to their broad spectrum of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Butyl)benzoxazole typically involves the cyclization of 2-aminophenol with n-butyl aldehyde under acidic or basic conditions. One common method includes the use of a catalyst such as samarium triflate in an aqueous medium, which facilitates the reaction under mild conditions . Another approach involves the use of phosphonium acidic ionic liquids as catalysts, providing high yields under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of nanocatalysts and metal catalysts can enhance the reaction rates and selectivity, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-(n-Butyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the n-butyl group or other positions on the benzoxazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like titanium tetraisopropoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(n-Butyl)benzoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(n-Butyl)benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets enhances its efficacy in disrupting cellular processes .
Comparison with Similar Compounds
Benzoxazole: The parent compound without the n-butyl substituent.
Benzothiazole: Similar structure with a sulfur atom replacing the oxygen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness: 2-(n-Butyl)benzoxazole stands out due to its specific substituent, which can influence its chemical reactivity and biological activity. The n-butyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Properties
CAS No. |
6797-49-5 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-butyl-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO/c1-2-3-8-11-12-9-6-4-5-7-10(9)13-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
UMTUDVFXSSAPGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



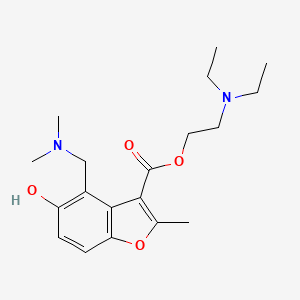
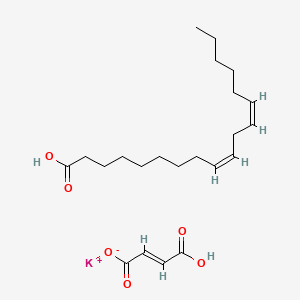
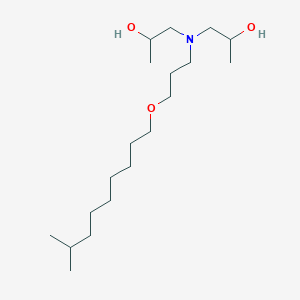
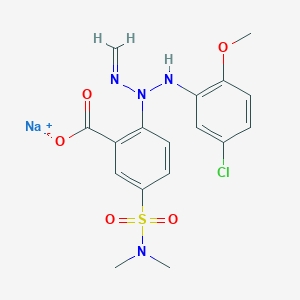
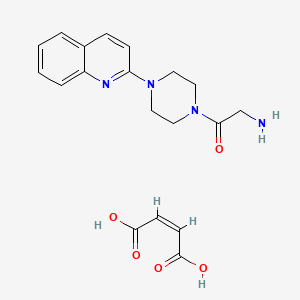
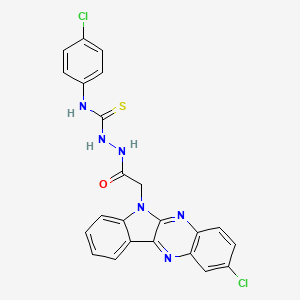
![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
